

Cross-Validation of Analytical Results for (-)-Anaferine: A Comparative Guide

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Compound of Interest

Compound Name: (-)-Anaferine

Cat. No.: B094544

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **(-)-Anaferine** and its structurally related alkaloids, cuscohygrine and anahygrine. All three compounds are found in *Withania somnifera* and share a common heritage as piperidine alkaloids.^{[1][2]} This document is intended to serve as a resource for researchers engaged in the identification, quantification, and characterization of these natural products. By presenting available analytical data, this guide facilitates the cross-validation of experimental findings.

Comparative Analytical Data

The following tables summarize the key analytical data for **(-)-Anaferine**, cuscohygrine, and anahygrine based on publicly available information.

Table 1: General Properties

Property	(-)-Anaferine	Cuscohygrine	Anahygrine
Molecular Formula	C ₁₃ H ₂₄ N ₂ O[1]	C ₁₃ H ₂₄ N ₂ O[3]	C ₁₅ H ₂₀ N ₂ O
Molecular Weight	224.34 g/mol [1]	224.34 g/mol [3]	244.33 g/mol [4]
IUPAC Name	1,3-bis[(2R)-piperidin-2-yl]propan-2-one[1]	1-[(2S)-1-methylpyrrolidin-2-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one[3]	(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0.2,7.0 ^{10,15}]heptadeca-2,4-dien-6-one[4]
CAS Number	19519-55-2[1]	454-14-8[3]	486-89-5[4]

Table 2: Spectroscopic Data

Technique	(-)-Anaferine	Cuscohygrine	Anahygrine
¹ H NMR (CD ₃ OD)	δ = 3.50–3.61 (m, 2 H), 3.32–3.40 (m, 2 H), 2.88–3.05 (m, 6 H), 1.82–1.95 (m, 6 H), 1.00–1.74 (m, 6 H) [5]	Data not readily available in searched literature.	Data not readily available in searched literature.
¹³ C NMR (CD ₃ OD)	δ = 205.0, 52.3 (2 CH), 44.8 (2CH ₂), 44.7 (2CH ₂), 28.3 (2CH ₂), 22.0 (2CH ₂), 21.6 (2CH ₂)[5]	Data not readily available in searched literature.	Data not readily available in searched literature.
Mass Spectrometry (ESI-MS)	m/z 224.31 [M+H] ⁺ [5]	GC-MS fragments: m/z 42, 84, 98, 140[6][7]	EI-MS data available in NIST database.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods for the analysis of alkaloids and can be adapted for the specific

compounds discussed in this guide.

Sample Preparation for LC-MS/MS Analysis of Piperidine Alkaloids from Plant Material

This protocol is suitable for the extraction and cleanup of piperidine alkaloids from plant matrices for subsequent LC-MS/MS analysis.[\[8\]](#)

Materials:

- Dried and powdered plant material
- Methanol (HPLC grade)
- 0.1 N Hydrochloric acid (HCl)
- Ammonium hydroxide (NH₄OH)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Vortex mixer
- Centrifuge
- SPE manifold

Procedure:

- Weigh 1 g of the powdered plant material into a 50 mL centrifuge tube.
- Add 20 mL of methanol and vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction of the pellet with another 20 mL of methanol.
- Combine the supernatants and evaporate to dryness under a stream of nitrogen.

- Redissolve the residue in 10 mL of 0.1 N HCl.
- Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 N HCl.
- Load the acidified extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of 0.1 N HCl followed by 5 mL of water.
- Elute the alkaloids with 5 mL of methanol containing 5% ammonium hydroxide.
- Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.[8]

High-Performance Liquid Chromatography (HPLC) for Alkaloid Analysis

This protocol provides a general framework for the separation of alkaloids using reversed-phase HPLC. Optimization of the mobile phase and gradient may be required for the simultaneous analysis of **(-)-Anaferine**, cuscohygrine, and anahygrine.

Instrumentation:

- HPLC system with a UV or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate or formate buffer (e.g., 10 mM, pH adjusted)
- Formic acid or acetic acid (for mobile phase modification)
- Ultrapure water

Procedure:

- **Mobile Phase Preparation:** Prepare a buffered aqueous phase (e.g., 10 mM ammonium acetate in water, pH adjusted with formic acid) and an organic phase (e.g., acetonitrile or methanol). Degas both phases.
- **Gradient Elution:** A typical gradient might start with a low percentage of the organic phase (e.g., 10-20%) and increase linearly to a high percentage (e.g., 80-90%) over 20-30 minutes. This should be optimized based on the separation of the target alkaloids.
- **Flow Rate:** A flow rate of 1.0 mL/min is a common starting point.
- **Detection:** Monitor the elution profile at a wavelength where the alkaloids exhibit significant absorbance (e.g., in the range of 210-280 nm).
- **Injection Volume:** Inject 10-20 μ L of the prepared sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CD_3OD , CDCl_3).
- Transfer the solution to an NMR tube.

Data Acquisition:

- ^1H NMR: Acquire a standard one-dimensional proton NMR spectrum.
- ^{13}C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

- 2D NMR (optional but recommended for full structural assignment): Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Instrumentation:

- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).

Procedure for ESI-MS (coupled with LC):

- The eluent from the HPLC is directly introduced into the ESI source.
- Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500).
- Operate in positive ion mode to detect protonated molecules $[M+H]^+$.

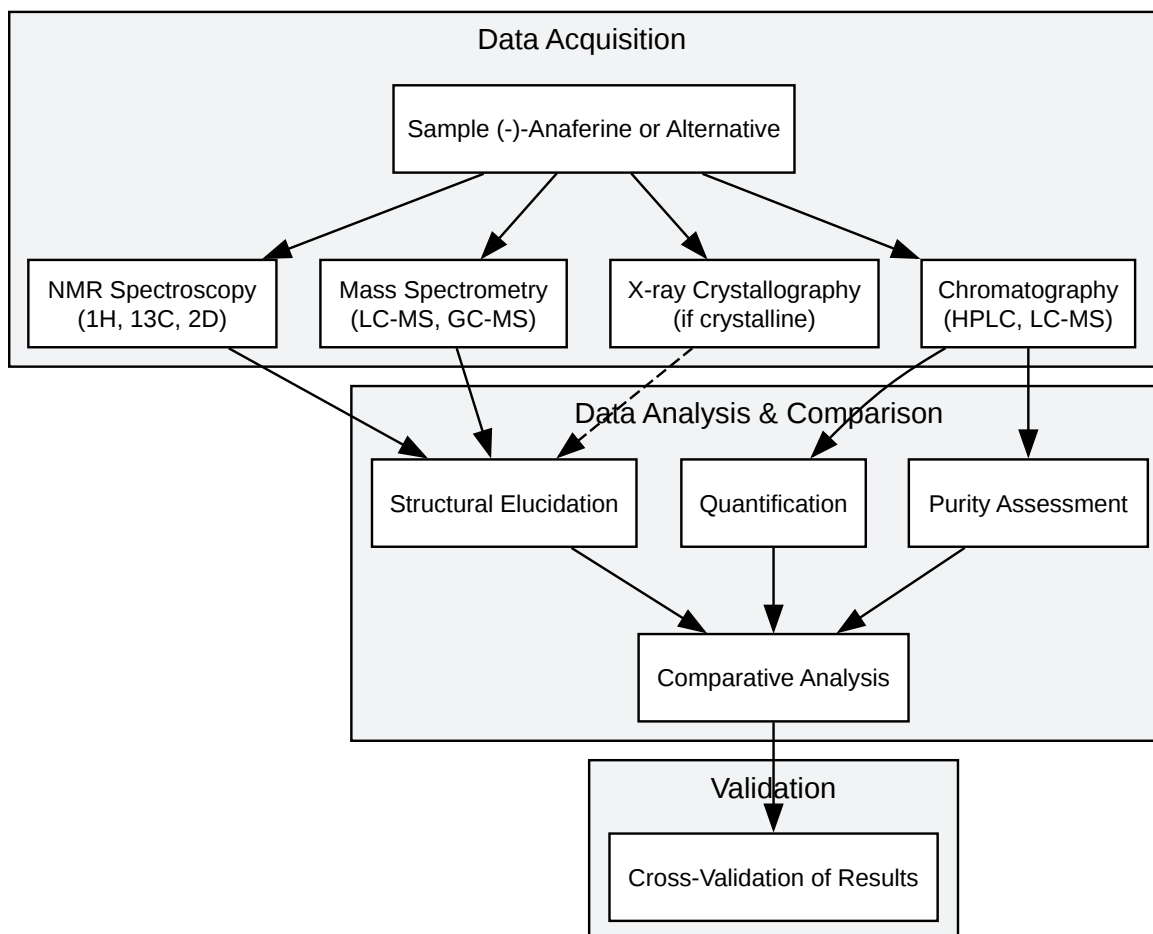
Procedure for GC-EI-MS:

- Inject a solution of the analyte (if volatile or derivatized to be volatile) into the GC.
- The separated components from the GC column enter the EI source where they are fragmented.
- The mass spectrometer records the mass-to-charge ratio of the fragments.

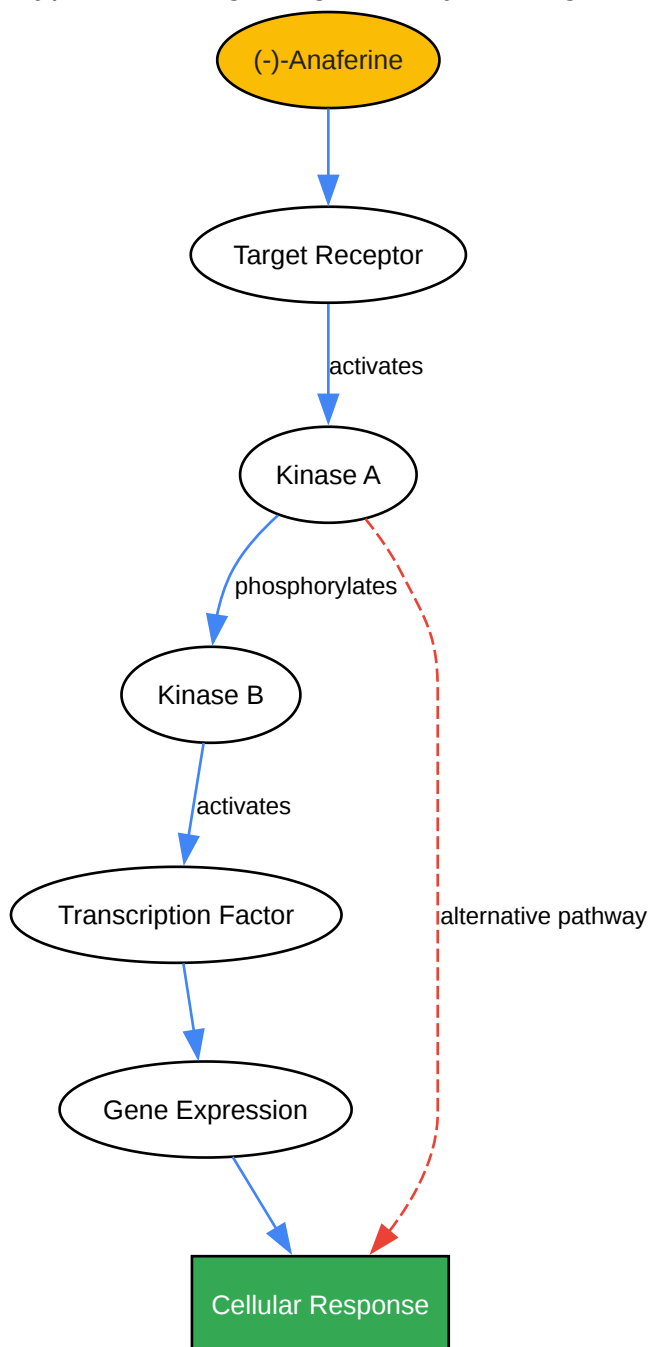
Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the cross-validation of analytical results and a typical signaling pathway investigation.

Cross-Validation Workflow for Analytical Results

[Click to download full resolution via product page](#)*Cross-Validation Workflow Diagram*

Hypothetical Signaling Pathway Investigation

[Click to download full resolution via product page](#)*Hypothetical Signaling Pathway Diagram*

X-ray Crystallography

As of the latest literature search, no publicly available single-crystal X-ray diffraction data for **(-)-Anaferine**, cuscohygrine, or anahygrine has been reported. The non-crystalline nature of some of these alkaloids at room temperature may present challenges for this analytical technique. Should crystalline material be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information.

Conclusion

This guide provides a foundational comparison of the analytical data for **(-)-Anaferine** and the related alkaloids cuscohygrine and anahygrine. While comprehensive data is available for **(-)-Anaferine**, further research is needed to fully characterize cuscohygrine and anahygrine using modern spectroscopic techniques. The provided protocols offer a starting point for researchers to develop and validate methods for the simultaneous analysis of these compounds, which will be crucial for quality control and further pharmacological studies of *Withania somnifera* and its extracts.

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